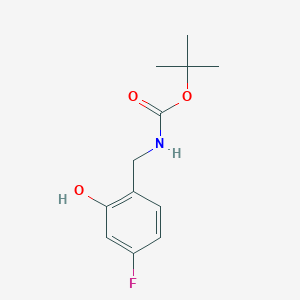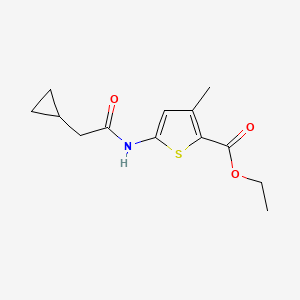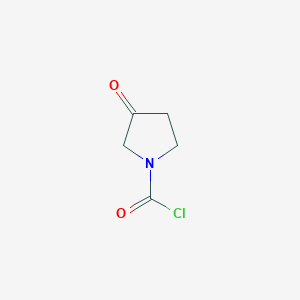
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine (L-SPD), is a natural alkaloid found in the plant species Stephania intermedia. L-SPD has been found to possess various pharmacological properties, including anti-addictive, neuroprotective, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of L-SPD is not fully understood. However, it is known to act on the dopaminergic system by inhibiting the release of dopamine in the nucleus accumbens. L-SPD also modulates the activity of various neurotransmitters, including glutamate, GABA, and serotonin.
Biochemical and Physiological Effects:
L-SPD has been found to have various biochemical and physiological effects. It reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases. L-SPD also modulates the activity of various neurotransmitters, which may contribute to its anti-addictive and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
L-SPD has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study compared to synthetic compounds. L-SPD is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to using L-SPD in lab experiments. The compound is relatively insoluble in water, which may limit its use in certain assays. L-SPD also has a relatively low potency compared to other drugs, which may require higher concentrations for effective results.
Zukünftige Richtungen
There are several future directions for the study of L-SPD. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a treatment for other addictive disorders, such as alcohol and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of L-SPD and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of L-SPD involves the extraction of the alkaloid from the roots of Stephania intermedia. The extracted alkaloid is then purified using various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white crystalline powder with a melting point of 163-165°C.
Wissenschaftliche Forschungsanwendungen
L-SPD has been extensively studied for its anti-addictive properties. It has been found to reduce drug-seeking behavior in animal models of addiction, including cocaine, morphine, and nicotine addiction. L-SPD acts on the dopaminergic system and inhibits the release of dopamine in the nucleus accumbens, a key brain region involved in addiction.
In addition to its anti-addictive effects, L-SPD has also been shown to possess neuroprotective properties. It protects neurons from oxidative stress and reduces neuronal damage in animal models of Parkinson's disease and cerebral ischemia.
Eigenschaften
IUPAC Name |
(1R,3S)-1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H](N[C@H](C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2690327.png)
![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)







![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)